![molecular formula C17H19ClN2O2S B2487641 2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride CAS No. 1707367-92-7](/img/structure/B2487641.png)

2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

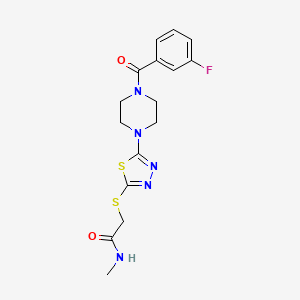

The compound "2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride" is a chemically synthesized molecule that likely serves a role in various chemical and pharmaceutical research contexts. It belongs to a class of compounds that are derivatives of indole, modified with a sulfonyl group and an ethanamine chain, making it a candidate for a range of biological or chemical applications, excluding drug use or dosage considerations.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting with the functionalization of an indole core, followed by the introduction of a sulfonyl group and the attachment of an ethanamine chain. For example, compounds with related structures have been synthesized through reactions involving methyleneammonium salts on sodium derivatives or by controlled potential electrolysis of N-(2-nitrophenylthio)amines in specific solvents (Sayo, Yamada, & Michida, 1983).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by detailed spectroscopic analysis, including UV, IR, 1H NMR, 13C NMR, and MS data. The presence of the sulfonyl and ethanamine groups attached to the indole core significantly influences the compound's electronic and spatial configuration, affecting its reactivity and physical properties. X-ray crystallography provides insights into the compound's precise molecular geometry, showcasing its intramolecular interactions and potential for hydrogen bonding (Bekö, Bats, & Schmidt, 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with primary amines or participation in cycloaddition reactions. The sulfonyl group, in particular, can engage in various chemical transformations, offering multiple pathways for further functionalization or for serving as a protective group during synthesis steps. The compound's reactivity with amines or its ability to form sulfonamides is a key aspect of its chemical behavior (Fukuyama, Jow, & Cheung, 1995).

Scientific Research Applications

Synthesis and Chemical Properties :

- 2-(4-Azulenyl)ethanamine derivatives, analogs of biologically active amines, were synthesized through reactions involving methyleneammonium salts and sodium derivatives, demonstrating the compound's utility in creating nonbenzenoid analogs of biologically active amines. These compounds showed considerable inhibition to cyclic AMP-phosphodiesterase in vitro, indicating potential biological activity (Kurokawa, 1983).

Antibacterial Properties :

- A study focused on the synthesis of N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, showcasing the antibacterial potential of these compounds. The synthesized compounds were found to be potent antibacterial agents, indicating the relevance of such derivatives in antibacterial research (Abbasi et al., 2015).

Enzymatic Inhibition and Structural Analysis :

- The synthesis of 5-Methyl-6-acetyl Substituted Indole and Gramine derivatives involved a sequence of reactions leading to the creation of structurally unique molecules. These structures were linked through hydrogen bonds, indicating potential for enzymatic inhibition studies (Kukuljan, Kranjc, & Perdih, 2016).

Toxicokinetics and Analytical Toxicology :

- A study on NBOMe derivatives, structurally related to 2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride, highlighted the importance of understanding drug-drug interactions and elimination routes. The study's focus on toxicokinetic data helps in identifying substance abuse and intoxication cases (Richter et al., 2019).

Biofilm Inhibition and Cytotoxicity :

- Novel N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were synthesized and evaluated for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. The synthesized molecules exhibited suitable inhibitory action against biofilms and displayed mild cytotoxicity (Abbasi et al., 2020).

Synthesis of Derivatives for Receptor Agonists :

- An efficient synthesis of 5-HT 1A agonists was described, where the key step involved a Friedel-Crafts acylation of 1-p-toluenesulfonyl)indol-4-acetyl chloride. This research indicates the compound's relevance in creating potential receptor agonists (Lin et al., 1994).

Safety and Hazards

Future Directions

Given the limited information available on “2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride”, there are many potential directions for future research. These could include exploring its synthesis, understanding its chemical reactivity, investigating its potential biological activity, and assessing its safety profile .

properties

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S.ClH/c1-13-2-6-16(7-3-13)22(20,21)19-11-9-15-5-4-14(8-10-18)12-17(15)19;/h2-7,9,11-12H,8,10,18H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDKMOPGYLNYLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2487563.png)

![2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl](/img/structure/B2487566.png)

![methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2487569.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2487577.png)

![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2487581.png)